石蒜碱盐酸盐一水合物

描述

Lycorine is a natural alkaloid with immense therapeutic potential. It is active in a very low concentration and with high specificity against a number of cancers both in vivo and in vitro and against various drug-resistant cancer cells . It is the major active component from the Amaryllidaceae family plant Lycoris radiate .

Synthesis Analysis

Lycorine hydrochloride was transformed to dihydrolycorine hydrochloride by hydrogenation, followed by reaction with NaOH . The structure of lycorine was optimized and a novel series of lycorine derivatives was synthesized .Molecular Structure Analysis

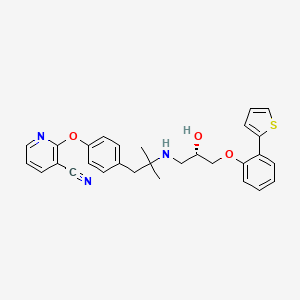

The common structural characteristics needed for the pharmacologic activity of lycorine derivatives include the planarity of the molecule, basic nitrogen, and free hydroxyl group . The molecular formula of Lycorine hydrochloride monohydrate is C16H20ClNO5 .Chemical Reactions Analysis

Lycorine inhibits protein synthesis by preventing amino acid incorporation into proteins, potentially through the inhibition of peptidyltransferases . It also exhibits a wide range of significant biological activities .Physical and Chemical Properties Analysis

The molecular weight of Lycorine hydrochloride monohydrate is 341.787 Da . The molecular formula is C16H20ClNO5 .科学研究应用

癌症治疗:胃癌

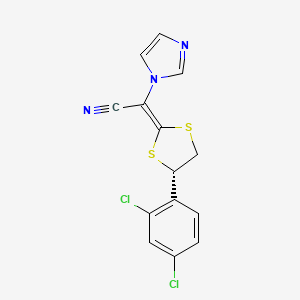

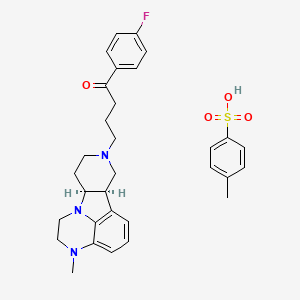

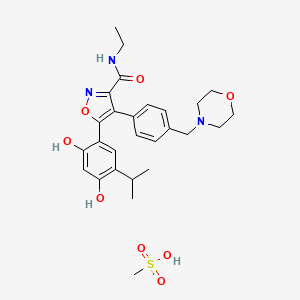

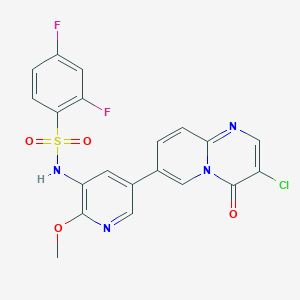

石蒜碱盐酸盐: 作为抗肿瘤剂,在治疗胃癌方面展现出广阔的前景。 研究表明,它可以下调MCL1,一种抗凋亡蛋白,从而降低蛋白稳定性并诱导胃癌细胞凋亡 {svg_1}. 它还可以阻止细胞周期在S期进行,这对控制癌细胞增殖至关重要 {svg_2}.

抗病毒应用

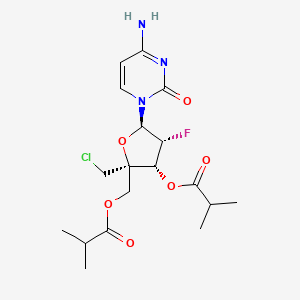

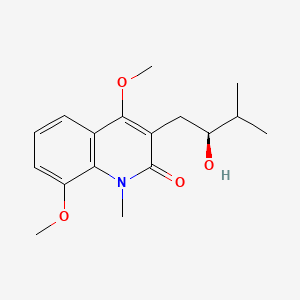

研究表明石蒜碱盐酸盐可以抑制某些病毒的复制。 例如,它对人肠道病毒71有效,通过阻止病毒复制降低感染小鼠的死亡率 {svg_3}. 这表明石蒜碱盐酸盐在治疗病毒感染方面具有潜力。

抗疟疾作用

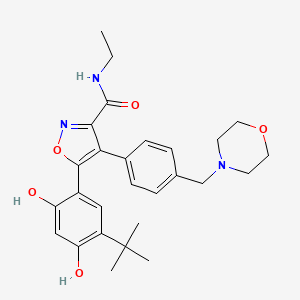

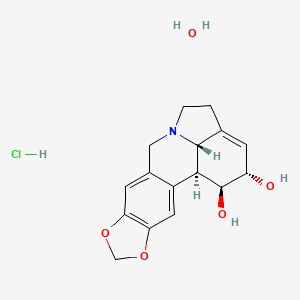

石蒜碱盐酸盐表现出抗疟疾特性,使其成为开发新型抗疟疾药物的候选药物。 它在对抗疟疾寄生虫中的机制为其药用特性增添了宝贵的维度 {svg_4}.

抗炎特性

石蒜碱的前体,去甲石蒜碱,已被发现具有抗炎作用。 它抑制NF-κB活化和环氧合酶的产生,这些是炎症反应的关键因素 {svg_5}. 这为石蒜碱盐酸盐治疗炎症性疾病打开了可能性。

抑制乙酰胆碱酯酶

石蒜碱已被注意到抑制乙酰胆碱酯酶,这种酶分解神经递质乙酰胆碱。 这种抑制对阿尔茨海默病等疾病很重要,因为增加乙酰胆碱水平可能是有益的 {svg_6}.

抗血管生成

该化合物还与抗血管生成作用有关,该作用是抑制新血管生长的过程。 这在癌症治疗的背景下尤其重要,因为它可以阻止肿瘤获得生长所需的血液供应 {svg_7}.

拓扑异构酶抑制

石蒜碱盐酸盐已被发现抑制拓扑异构酶,这是一种对DNA复制很重要的酶。 通过靶向这种酶,石蒜碱盐酸盐可以干扰快速分裂细胞(例如癌细胞)的细胞分裂 {svg_8}.

体外培养中的生物合成

随着对石蒜碱盐酸盐的需求不断增长,人们探索了体外培养技术以实现其可持续生产。 生物反应器和植物细胞悬浮培养在生产石蒜碱方面取得了成功,这对满足制药行业的需求至关重要 {svg_9}.

作用机制

Target of Action

Lycorine hydrochloride monohydrate primarily targets MCL1 , an anti-apoptotic protein of the BCL2 family, which is closely related to tumor drug resistance . It also interacts with other key target genes such as AKT1, SRC, HSP90AA1, HRAS, MMP9, BCL2L1, IGF1, MAPK14, STAT1, and KDR . These targets play a significant role in the therapeutic effect of lycorine on various diseases, including glioblastoma .

Mode of Action

Lycorine hydrochloride monohydrate interacts with its targets by down-regulating MCL1 . It reduces the protein stability of MCL1 by up-regulating ubiquitin E3 ligase FBXW7 . It is also known to inhibit protein synthesis and weakly inhibit acetylcholinesterase (AChE) and ascorbic acid biosynthesis .

Biochemical Pathways

Lycorine hydrochloride monohydrate affects multiple biochemical pathways. It induces apoptosis and reactive oxygen species production . It also has an effect on the actin cytoskeleton . The compound exhibits cytostatic effects by targeting the actin cytoskeleton rather than by inducing apoptosis in cancer cells .

Result of Action

Lycorine hydrochloride monohydrate has an anti-tumorous effect by down-regulating MCL1 in gastric cancer . It arrests the cell cycle at the S phase and triggers apoptosis of gastric cancer cells . It can also induce apoptosis of the BCL2-drug-resistant cell lines .

Action Environment

The action of lycorine hydrochloride monohydrate can be influenced by environmental factors. It is worth noting that many medicinal plants have been reported to produce lycorine in vitro in plant cell suspension cultures, and bioreactors play an effective role in their commercial production .

未来方向

The divergent chemical structures, multiple biological functions, and very low toxicity of lycorine imply that the agent is a potential drug candidate that warrants further preclinical and clinical investigation . It serves as a foundation to explain lycorine as an important lead compound for new generation anticancer drug design and provides the principle for the development of biological strategies to utilize lycorine in the treatment of cancers .

生化分析

Biochemical Properties

Lycorine hydrochloride monohydrate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it inhibits acetylcholinesterase and topoisomerase, which are essential for neurotransmission and DNA replication, respectively . Additionally, lycorine hydrochloride monohydrate suppresses ascorbic acid biosynthesis by inhibiting the enzyme L-galactono-1,4-lactone dehydrogenase . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic relevance.

Cellular Effects

Lycorine hydrochloride monohydrate exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, lycorine hydrochloride monohydrate has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the expression of pro-apoptotic genes . It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase . These cellular effects underscore the compound’s potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of lycorine hydrochloride monohydrate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, lycorine hydrochloride monohydrate inhibits the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis . This inhibition results in reduced DNA replication and cell proliferation. Additionally, lycorine hydrochloride monohydrate modulates the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anti-cancer effects .

属性

IUPAC Name |

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH.H2O/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H;1H2/t11-,14-,15+,16+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOERACVSGIQXBP-CANOEZFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-58-9 | |

| Record name | Lycorine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycorine Hydrochloride Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCORINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV74FFE325 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)